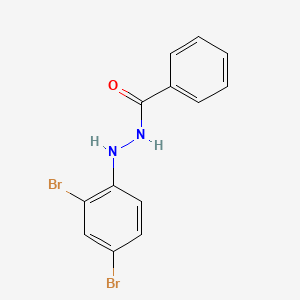
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzoic acid moiety attached to a 2,4-dibromophenyl group via a hydrazide linkage. Its molecular formula is C7H5Br2N2O, and it has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of benzoic acid, 2-(2,4-dibromophenyl)hydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-dibromobenzoyl chloride+hydrazine hydrate→benzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(2,4-dibromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-(2,4-dibromophenyl)hydrazide can be compared with other hydrazide derivatives, such as:
Benzoic acid, 2-(2,4-dichlorophenyl)hydrazide: Similar structure but with chlorine atoms instead of bromine.
Benzoic acid, 2-(2,4-difluorophenyl)hydrazide: Contains fluorine atoms instead of bromine.
Benzoic acid, 2-(2,4-diiodophenyl)hydrazide: Contains iodine atoms instead of bromine.
The presence of different halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties .
Eigenschaften
CAS-Nummer |
2516-45-2 |
|---|---|
Molekularformel |
C13H10Br2N2O |
Molekulargewicht |
370.04 g/mol |
IUPAC-Name |
N'-(2,4-dibromophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-6-7-12(11(15)8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
InChI-Schlüssel |
VJLVLFDGRRLRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


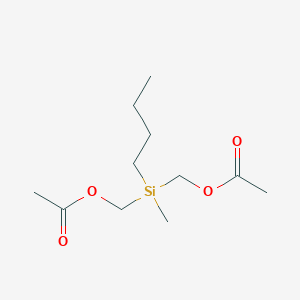
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
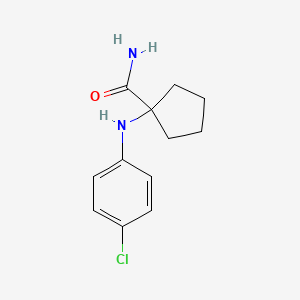
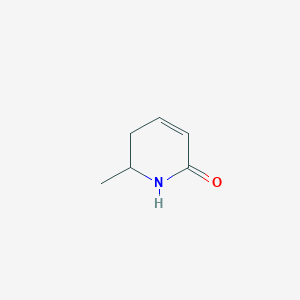
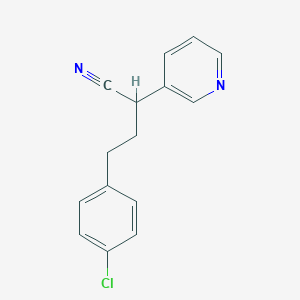
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
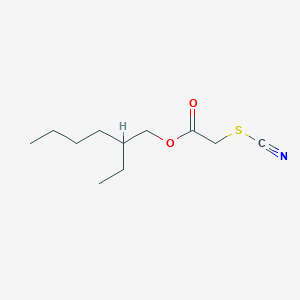
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
